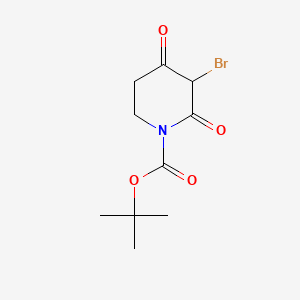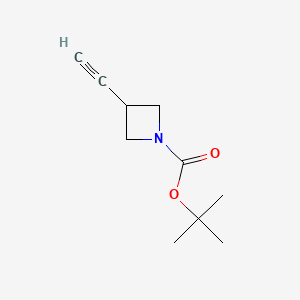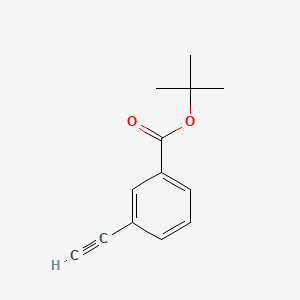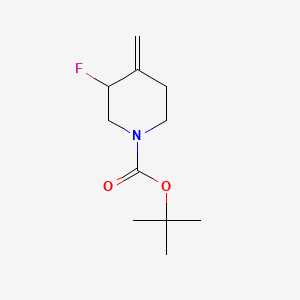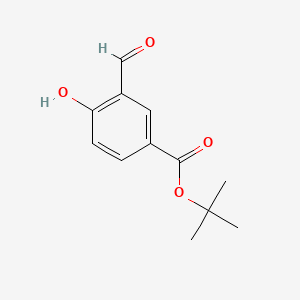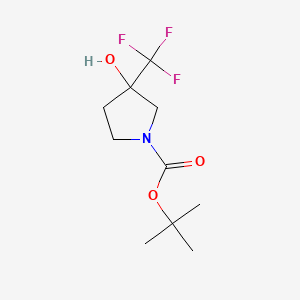
10,12-Pentacosadiynoic Acid Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,12-Pentacosadiynoic Acid Ethyl Ester is an organic compound that belongs to the class of diacetylenic acids. It is a derivative of 10,12-Pentacosadiynoic Acid, where the carboxylic acid group is esterified with ethanol. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,12-Pentacosadiynoic Acid Ethyl Ester typically involves the esterification of 10,12-Pentacosadiynoic Acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
10,12-Pentacosadiynoic Acid+EthanolAcid Catalyst10,12-Pentacosadiynoic Acid Ethyl Ester+Water
The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The esterification reaction is typically conducted at elevated temperatures and pressures to increase the reaction rate and yield.
化学反応の分析
Types of Reactions
10,12-Pentacosadiynoic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacetylenic ketones or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Diacetylenic ketones or carboxylic acids.
Reduction: Diacetylenic alcohols.
Substitution: Various substituted diacetylenic esters.
科学的研究の応用
10,12-Pentacosadiynoic Acid Ethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of lipid membranes and their properties.
Industry: The compound is used in the production of thermochromic materials, which change color in response to temperature changes.
作用機序
The mechanism of action of 10,12-Pentacosadiynoic Acid Ethyl Ester is primarily based on its ability to undergo polymerization. When exposed to ultraviolet light, the compound can form polydiacetylene chains, which have unique optical and electronic properties. These properties make it useful in the development of sensors and other advanced materials.
類似化合物との比較
Similar Compounds
10,12-Pentacosadiynoic Acid: The parent compound, which has a carboxylic acid group instead of an ester group.
10,12-Tricosadiynoic Acid: A similar diacetylenic acid with a shorter carbon chain.
5,7-Hexadecadiynoic Acid: Another diacetylenic acid with a different carbon chain length.
Uniqueness
10,12-Pentacosadiynoic Acid Ethyl Ester is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its parent acid. The ester group makes the compound more hydrophobic and can influence its solubility and interaction with other molecules.
特性
CAS番号 |
1609328-15-5 |
|---|---|
分子式 |
C27H46O2 |
分子量 |
402.663 |
IUPAC名 |
ethyl pentacosa-10,12-diynoate |
InChI |
InChI=1S/C27H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-4-2/h3-14,19-26H2,1-2H3 |
InChIキー |
RSISYIOWXSUHNV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)OCC |
同義語 |
Ethyl Pentacosa-10,12-diynoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


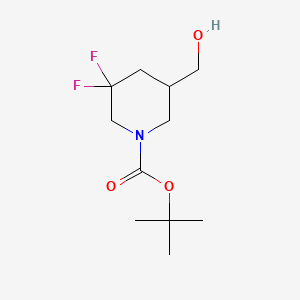
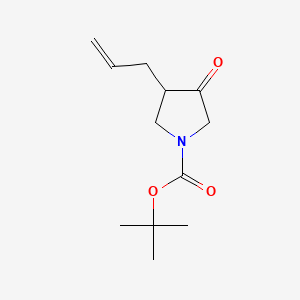
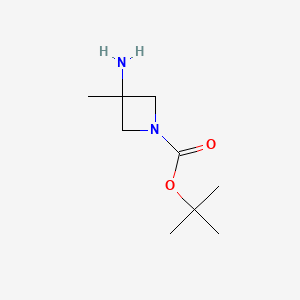
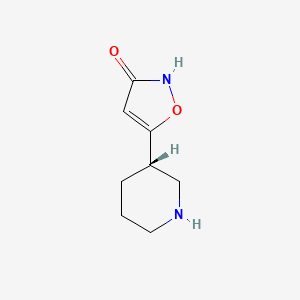
![tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B592242.png)
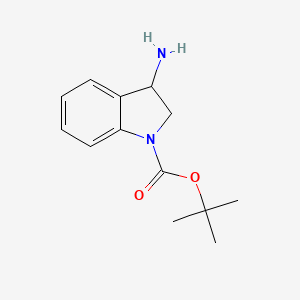
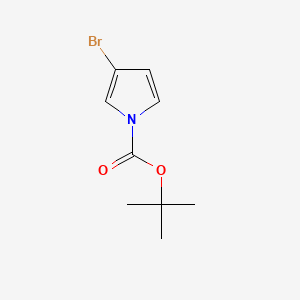
![tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592245.png)
